molecular formula C18H15FN2O3 B11133106 4-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid

4-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid

Cat. No.: B11133106
M. Wt: 326.3 g/mol
InChI Key: FIESGISWBLLSCV-UHFFFAOYSA-N
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Description

4-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is a synthetic organic compound that features a benzoic acid core with a fluoro-indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid typically involves multiple steps:

    Formation of the Fluoro-Indole Moiety: The initial step involves the synthesis of the 6-fluoro-1H-indole, which can be achieved through a halogenation reaction of indole with a fluorinating agent.

    Acetylation: The fluoro-indole is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The acetylated fluoro-indole is reacted with aminomethylbenzoic acid under conditions that promote amide bond formation, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: The compound can be used as a probe to study biological pathways involving indole derivatives.

    Materials Science: It may be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to specific targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15FN2O3

Molecular Weight

326.3 g/mol

IUPAC Name

4-[[[2-(6-fluoroindol-1-yl)acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C18H15FN2O3/c19-15-6-5-13-7-8-21(16(13)9-15)11-17(22)20-10-12-1-3-14(4-2-12)18(23)24/h1-9H,10-11H2,(H,20,22)(H,23,24)

InChI Key

FIESGISWBLLSCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCC3=CC=C(C=C3)C(=O)O)F

Origin of Product

United States

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